molecular formula C7H10O3 B043938 Methyl 4-hydroxyhex-2-ynoate CAS No. 112780-04-8

Methyl 4-hydroxyhex-2-ynoate

Cat. No. B043938
M. Wt: 142.15 g/mol
InChI Key: GMESNUCOCRRYJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 4-hydroxyhex-2-ynoate-related compounds involves multiple steps, including addition, alkylation, hydrolysis, and metalation reactions. For instance, the synthesis of Methyl 7‐Hydroxyhept‐5‐ynoate, a related compound, demonstrates the complexity and versatility of synthetic routes, involving intermediates like methyl 4-bromo-1-butanimidate hydrochloride and trimethyl ortho-4-bromobutanoate, leading to byproducts such as methyl 4-(2-propynyloxy)butanoate (Casy, Patterson, & Taylor, 2003).

Molecular Structure Analysis

The molecular structure of methyl 4-hydroxyhex-2-ynoate and its derivatives has been elucidated through spectroscopic methods such as IR, 1H NMR spectroscopy, mass spectrometry, and X-ray diffraction. For example, the synthesis and structure analysis of methyl (4-alkanoyl-3-hydroxy-1,5-diaryl-1H-pyrrol-2-yl)acetates provided insight into the structural characteristics of these compounds, highlighting their potential in antimicrobial applications (Mukovoz et al., 2017).

Chemical Reactions and Properties

Methyl 4-hydroxyhex-2-ynoate undergoes various chemical reactions, including halolactonization, hydroxylation, and nitrosative breakdown, which are crucial for creating functionalized molecules with potential applications in medicinal chemistry and materials science. For example, the reaction of methyl 13-hydro(pero)xyoctadeca-9,11-dienoate with nitrite ions under acidic conditions leads to the formation of a novel 4-nitro-2-oximinoalk-3-enal product (Napolitano et al., 2002).

Scientific Research Applications

  • Organic Synthesis : Methyl perfluoroalk-2-ynoates, similar in structure to Methyl 4-hydroxyhex-2-ynoate, are effective building blocks for synthesizing organofluoro compounds, including heterocycles, cyclopentadienes, and biphenyls (Sun et al., 2016).

  • Antimicrobial Activity : Compounds like Methyl (4-alkanoyl-3-hydroxy-1,5-diaryl-1H-pyrrol-2-yl)acetates exhibit promising antimicrobial activity against various bacteria and fungi (Mukovoz et al., 2017).

  • Amino Acid Synthesis : Rapid synthesis of specific amino acids, like ()2-amino-3-(3-hydroxy-5-methylisoxazole-4-yl)propionic acid hydrobromide, can involve compounds structurally related to Methyl 4-hydroxyhex-2-ynoate (Hanson & Mohamed, 1997).

  • Enzymatic Resolution : Lipase-assisted acylation of derivatives like Methyl (2E,4R*,5S*)-4-(N-benzyl-N-methyl)amino-5-hydroxyhex-2-enoate can produce optically active amino alcohols (Fujii et al., 2011).

  • Prostaglandin Synthesis : Alkylation reactions of propargyl alcohol with trimethyl ortho-4-bromobutanoate provide improved synthetic routes to key prostaglandin side chain precursors like Methyl 7-hydroxyhept-5-ynoate (Casy et al., 1986).

  • Enzyme Inhibition : Acetylenic and vinyl analogues of 4-aminobutyrate, similar to Methyl 4-hydroxyhex-2-ynoate, can inactivate transaminases (John et al., 1979).

  • Material Science : Derivatives like Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate have been synthesized and studied for potential as potent inhibitors of Hepatitis B Virus replication (Kovalenko et al., 2020).

  • Corrosion Inhibition : Certain pyran derivatives have been shown to effectively inhibit mild steel corrosion in acid solutions (Khattabi et al., 2019).

  • Catalysis : TBAF catalyzes the intramolecular hydroalkoxylation of compounds like 6-hydroxyhex-2-ynoates, enabling the preparation of specific chemical rings (Wang et al., 2011).

properties

IUPAC Name

methyl 4-hydroxyhex-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-3-6(8)4-5-7(9)10-2/h6,8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMESNUCOCRRYJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00551320
Record name Methyl 4-hydroxyhex-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxyhex-2-ynoate

CAS RN

112780-04-8
Record name Methyl 4-hydroxyhex-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Kuneš, V Balšánek, M Pour… - … of Czechoslovak chemical …, 2001 - cccc.uochb.cas.cz
… Chloro(triethyl)silane (4.08 ml, 24.33 mmol) was added to a solution of methyl 4-hydroxyhex-2-ynoate (3.14 g, 22.12 mmol) and triethylamine (3.39 ml, 24.33 mmol) in CH2Cl2 (100 ml) …
Number of citations: 24 cccc.uochb.cas.cz
J Liu, H Li, C Zheng, S Lu, X Guo, X Yin, R Na, B Yu… - Molecules, 2017 - mdpi.com
An efficient and practical synthetic route toward chiral matsutakeol and analogs was developed by asymmetric addition of terminal alkyne to aldehydes. (R)-matsutakeol and other …
Number of citations: 5 www.mdpi.com
AH Weiss - 2008 - search.proquest.com
The development of new synthetic methodology is driven by the desire to create efficient, chemo-, and stereoselective chemical transformations. These methods are academically …
Number of citations: 1 search.proquest.com
K Hirao, A Yamashita, A Ando, T Hamada… - Journal of the …, 1988 - pubs.rsc.org
… A methanolic solution (1 3 ml) of methyl 4-hydroxyhex-2-ynoate (1.99 g) was saturated with ammonia at 0 "C and stirred overnight at room temperature. It was then evaporated to …
Number of citations: 12 pubs.rsc.org

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